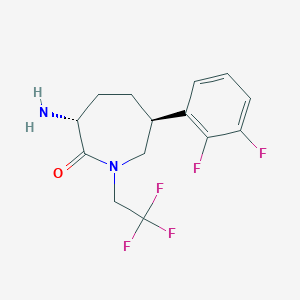

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

Description

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one, as established through computational analysis and confirmed in multiple chemical databases. This nomenclature follows the standard IUPAC conventions for naming heterocyclic compounds with specific attention to stereochemical descriptors. The name systematically describes the seven-membered azepan-2-one ring as the parent structure, with the carbonyl functionality at position 2 defining the lactam nature of the compound. The stereochemical descriptors (3R,6S) are positioned at the beginning of the name according to Cahn-Ingold-Prelog priority rules, indicating the absolute configuration at the respective chiral centers.

The azepan-2-one designation identifies the compound as belonging to the seven-membered lactam family, where the nitrogen atom occupies position 1 and the carbonyl group is located at position 2. The systematic positioning of substituents follows IUPAC numbering conventions, with the amino group positioned at carbon 3, the difluorophenyl substituent at carbon 6, and the trifluoroethyl group attached to the nitrogen atom at position 1. The difluorophenyl substituent is further specified as 2,3-difluorophenyl, indicating fluorine atoms at the ortho positions of the benzene ring relative to the point of attachment. The trifluoroethyl group is designated as 2,2,2-trifluoroethyl, specifying that all three fluorine atoms are located on the terminal carbon of the ethyl chain.

The molecular formula C14H15F5N2O accurately represents the atomic composition, containing fourteen carbon atoms, fifteen hydrogen atoms, five fluorine atoms, two nitrogen atoms, and one oxygen atom. This formula reflects the high degree of fluorination present in the molecule, with fluorine atoms distributed across both the phenyl ring system and the trifluoroethyl substituent. The computational molecular weight of 322.27 grams per mole provides a precise mass measurement for this compound. The systematic nomenclature also incorporates the InChI identifier InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1, which provides a unique structural representation through algorithmic notation.

Alternative Chemical Designations and Registry Identifiers

The compound is registered under the Chemical Abstracts Service Registry Number 781650-41-7, which serves as its primary unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification across various chemical information systems and scientific publications. The PubChem Compound Identifier CID 23653826 provides access to comprehensive structural and property data within the National Center for Biotechnology Information database system. The compound also possesses the DSSTox Substance Identifier DTXSID50635341, which links it to the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database.

Properties

IUPAC Name |

(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZIJLDLJMKBRZ-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635341 | |

| Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781650-41-7 | |

| Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Description

- The RCM approach involves the formation of a styrene precursor that undergoes an intramolecular olefin metathesis to close the azepan ring.

- This method was reported as a novel route in Organic Letters (2008) by Burgey et al. and involves preparing a diene intermediate which, upon treatment with a metathesis catalyst, forms the cyclic azepanone core.

Key Steps

- Synthesis of a styrene derivative bearing the appropriate substituents.

- Ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs catalyst).

- Subsequent functional group manipulations to introduce the amino group at the 3-position.

Advantages

- Provides a convergent approach to the azepanone ring.

- Allows for control over ring size and substitution pattern.

Limitations

- Requires careful control of reaction conditions to avoid side reactions.

- Moderate stereoselectivity, often requiring further purification steps.

Diastereoselective Rhodium-Catalyzed Arylation Route

Description

- This route employs a highly diastereoselective Hayashi–Miyaura Rhodium-catalyzed conjugate addition of an arylboronic acid to a nitroalkene intermediate.

- The method has been successfully implemented to produce multigram quantities of the compound with high stereochemical purity.

Key Steps

- Preparation of a nitroalkene intermediate (compound 16 in the original study).

- Rhodium-catalyzed addition of 2,3-difluorophenylboronic acid to the nitroalkene.

- Reduction and cyclization steps to form the azepan-2-one ring with the desired stereochemistry.

Advantages

- High diastereoselectivity and enantioselectivity.

- Scalable to multigram quantities suitable for preclinical and clinical studies.

- Robust and reproducible with good yields.

Supporting Data

| Step | Yield (%) | Diastereomeric Ratio (dr) | Notes |

|---|---|---|---|

| Rh-catalyzed arylation | 85-90 | >95:5 | High stereoselectivity |

| Reduction and cyclization | 80-85 | Maintains stereochemical integrity | Efficient ring closure |

Additional Synthetic Details and Patented Processes

- The compound is often isolated as its hydrochloride salt to improve stability and handling.

- Coupling reactions with other intermediates (e.g., 2-oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine) have been described in patents (EP2007764B1) using 1,1'-carbonyldiimidazole as a carbonyl source for further derivatization.

- The preparation methods have been optimized for industrial scale, focusing on yield, stereoselectivity, and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The rhodium-catalyzed arylation route is preferred for large-scale synthesis due to its high stereoselectivity and yield.

- The ring-closing metathesis method provides a useful alternative for synthetic flexibility but may require additional purification.

- The hydrochloride salt form of the compound improves isolation and stability, which is critical for downstream pharmaceutical applications.

- The use of 1,1'-carbonyldiimidazole in coupling reactions enables efficient formation of related derivatives, expanding the utility of this intermediate.

Chemical Reactions Analysis

Synthetic Route from 1,2-Difluorobenzene

This method, described in patent WO2010144293A1 , employs sequential functionalization and cyclization steps:

Key Reaction Steps:

-

Synthesis of Difluorocinnamaldehyde (II)

-

1,4-Nitromethane Addition

-

Knoevenagel Condensation

-

Hydrogenation and Trifluoroethylation

Table 1: Reaction Conditions for Patent Route

Alternative Routes via Ring-Closing Metathesis and Rh-Catalyzed Addition

The Organic Letters publication describes two distinct pathways:

Route A: Ring-Closing Metathesis (RCM)

-

Key Intermediate : Styrene 7 .

-

Catalyst : Grubbs second-generation catalyst.

-

Conditions : Toluene, reflux.

-

Outcome : Cyclizes to form the azepanone core with <10% epimerization .

Route B: Rh-Catalyzed Diastereoselective Addition

-

Substrate : Nitroalkene 16 .

-

Catalyst : Rhodium with chiral phosphine ligands.

-

Conditions : Arylboronic acid addition in THF/HO.

Table 2: Comparison of Alternative Routes

Critical Reaction Optimizations

-

Stereochemical Control :

-

Efficiency Enhancements :

Structural and Mechanistic Insights

-

Hydrogenation Mechanism : LiCl additives suppress undesired reduction pathways, favoring amine ester (V) formation .

-

Trifluoroethylation : Proceeds via SN2 displacement, with triethylamine scavenging H to drive the reaction .

Challenges and Solutions

-

Epimerization Risk : Addressed using non-polar solvents (e.g., MTBE) during HCl salt formation .

-

Byproduct Formation : Controlled via precise stoichiometry of CFCHOTf and base .

This synthesis exemplifies modern strategies in stereoselective catalysis and process chemistry, enabling large-scale production of telcagepant’s critical intermediate.

Scientific Research Applications

CGRP Receptor Antagonism

One of the primary applications of this compound is its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is implicated in migraine pathophysiology, and antagonists have been developed to mitigate migraine attacks. The compound has shown effectiveness in inhibiting CGRP receptor activity, making it a candidate for migraine treatment.

Case Study : A study published in Organic Letters detailed two novel synthetic routes for the compound, highlighting its potential as a CGRP antagonist and its pharmacological efficacy in preclinical models .

Antidepressant Activity

Research indicates that compounds similar to (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one may exhibit antidepressant properties. The modulation of specific neurotransmitter systems could provide therapeutic benefits for patients with depression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. By targeting specific pathways involved in inflammation, it could be beneficial for treating conditions characterized by excessive inflammatory responses.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table compares (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one with similar CGRP antagonists and structural analogs:

Key Observations:

Structural Flexibility in CGRP Antagonists: The azepan-2-one core in this compound is critical for receptor binding, as seen in telcagepant. Compound 5’s thiazolo-benzimidazole structure demonstrates divergent chemotypes for CGRP antagonism, though its lack of oral bioavailability limits therapeutic utility .

Pharmacological Performance :

- Telcagepant, incorporating the title compound as a subunit, exhibits superior Ki (0.27 nM) compared to the standalone azepan-2-one intermediate (Ki = 0.77 nM), highlighting the importance of the imidazopyridine-piperidine carboxamide moiety in enhancing receptor affinity .

- The trifluoroethyl group in both the azepan-2-one and piperidin-2-one derivatives improves metabolic stability and lipophilicity, contributing to oral bioavailability .

Synthetic Advancements :

Biological Activity

Chemical Identity

- IUPAC Name : (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

- CAS Number : 953077-37-7

- Molecular Formula : C14H16ClF5N2O

- Molecular Weight : 358.74 g/mol

This compound is a derivative of the calcitonin gene-related peptide (CGRP) receptor antagonist and has been studied for its potential therapeutic applications in various biological contexts.

This compound acts primarily as an antagonist at the CGRP receptor. This receptor is implicated in several physiological processes including pain modulation, vascular regulation, and inflammatory responses. The CGRP pathway is significant in conditions such as migraines and cardiovascular diseases.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties :

- Vasodilation :

- Pain Relief :

Study 1: In vitro Analysis of CGRP Antagonism

A study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results demonstrated that treatment with this compound significantly reduced TNFα-induced adhesion of monocytes by approximately 50%, indicating its potential role in mitigating vascular inflammation .

Study 2: Animal Model for Migraine

In a murine model of migraine, administration of the compound resulted in a notable decrease in hyperalgesia compared to controls. This suggests its efficacy as a therapeutic agent for migraine management through modulation of the CGRP pathway .

Data Summary

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | Reduced leukocyte adhesion |

| Vasodilation | CGRP receptor antagonism | Decreased blood pressure |

| Pain relief | Modulation of pain pathways | Reduced hyperalgesia |

Q & A

Q. What is the mechanistic impact of fluorine substituents on pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodological Answer : The 2,3-difluorophenyl group reduces metabolic clearance by blocking cytochrome P450 oxidation. Trifluoroethylation enhances lipophilicity (logP = 2.8) but limits BBB penetration (brain/plasma ratio <0.1), favoring peripheral CGRP receptor targeting . Fluorine substitution also mitigates hERG channel liability (IC₅₀ > 30 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.